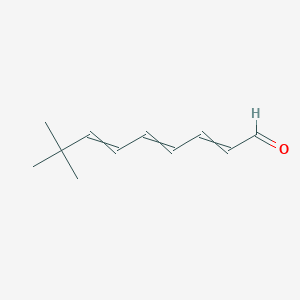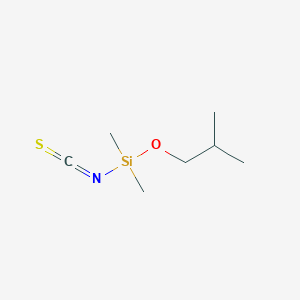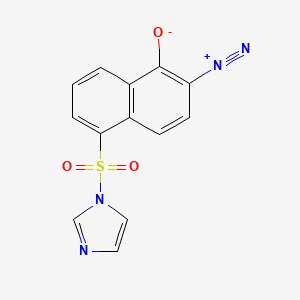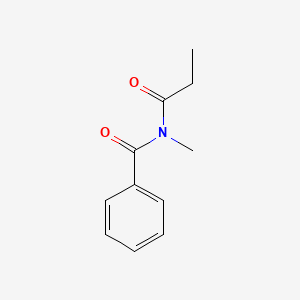
N-methyl-N-propanoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-propanoylbenzamide is an organic compound belonging to the amide class It is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a methyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-propanoylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylpropanamide in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of N-methylbenzamide and propanoyl chloride. This reaction is carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The product is then isolated and purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-propanoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, organometallic compounds
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amides
Scientific Research Applications
N-methyl-N-propanoylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of N-methyl-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
N-methyl-N-propanoylbenzamide can be compared with other similar compounds, such as:
N-methylbenzamide: Lacks the propanoyl group, resulting in different chemical properties and reactivity.
N-propanoylbenzamide: Lacks the methyl group, leading to variations in its biological activity and applications.
N-methyl-N-acetylbenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
159326-91-7 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-methyl-N-propanoylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-10(13)12(2)11(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
IOTVZZNYJRYPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


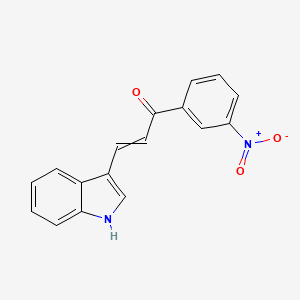

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)


![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
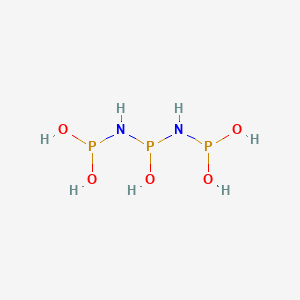
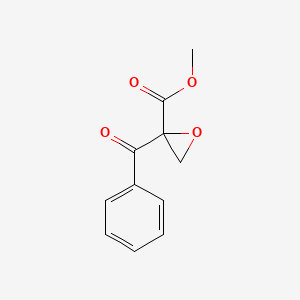
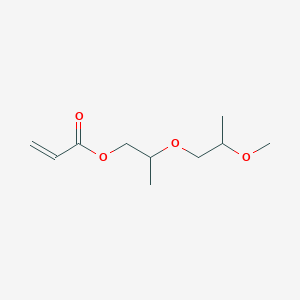
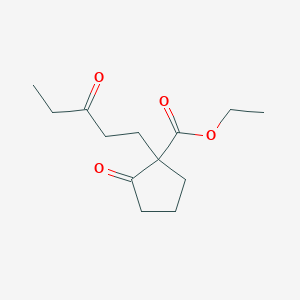
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
